Cas no 1291251-78-9 (4-(2-amino-3-phenylpropanamido)butanoic acid)

4-(2-Amino-3-phenylpropanamido)butanoic acid is a synthetic amino acid derivative characterized by its unique structural features, combining a phenylpropanamide moiety with a butanoic acid backbone. This compound is of interest in peptide chemistry and medicinal research due to its potential as a building block for modified peptides or peptidomimetics. The presence of both amino and carboxyl functional groups allows for versatile incorporation into larger molecular frameworks, while the phenyl group may enhance hydrophobic interactions. Its well-defined structure and purity make it suitable for applications in structure-activity relationship studies or as an intermediate in pharmaceutical synthesis. The compound’s stability under standard laboratory conditions further supports its utility in research settings.
4-(2-amino-3-phenylpropanamido)butanoic acid structure
1291251-78-9 structure
商品名:4-(2-amino-3-phenylpropanamido)butanoic acid
CAS番号:1291251-78-9
MF:C13H18N2O3
メガワット:250.293623447418
CID:6394280
PubChem ID:61158401

4-(2-amino-3-phenylpropanamido)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(2-amino-3-phenylpropanamido)butanoic acid
    • AKOS010404441
    • SCHEMBL18381240
    • EN300-14561463
    • 1291251-78-9
    • インチ: 1S/C13H18N2O3/c14-11(9-10-5-2-1-3-6-10)13(18)15-8-4-7-12(16)17/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)
    • InChIKey: DKRKIWWAYIVOBI-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(CC1C=CC=CC=1)N)NCCCC(=O)O

計算された属性

  • せいみつぶんしりょう: 250.13174244g/mol
  • どういたいしつりょう: 250.13174244g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 7
  • 複雑さ: 275
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.8
  • トポロジー分子極性表面積: 92.4Ų

4-(2-amino-3-phenylpropanamido)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-14561463-0.1g
4-(2-amino-3-phenylpropanamido)butanoic acid
1291251-78-9
0.1g
$476.0 2023-05-25
Enamine
EN300-14561463-10.0g
4-(2-amino-3-phenylpropanamido)butanoic acid
1291251-78-9
10g
$2331.0 2023-05-25
Enamine
EN300-14561463-2.5g
4-(2-amino-3-phenylpropanamido)butanoic acid
1291251-78-9
2.5g
$1063.0 2023-05-25
Enamine
EN300-14561463-2500mg
4-(2-amino-3-phenylpropanamido)butanoic acid
1291251-78-9
2500mg
$1089.0 2023-09-29
Enamine
EN300-14561463-5000mg
4-(2-amino-3-phenylpropanamido)butanoic acid
1291251-78-9
5000mg
$1614.0 2023-09-29
Enamine
EN300-14561463-500mg
4-(2-amino-3-phenylpropanamido)butanoic acid
1291251-78-9
500mg
$535.0 2023-09-29
Enamine
EN300-14561463-50mg
4-(2-amino-3-phenylpropanamido)butanoic acid
1291251-78-9
50mg
$468.0 2023-09-29
Enamine
EN300-14561463-1000mg
4-(2-amino-3-phenylpropanamido)butanoic acid
1291251-78-9
1000mg
$557.0 2023-09-29
Enamine
EN300-14561463-0.05g
4-(2-amino-3-phenylpropanamido)butanoic acid
1291251-78-9
0.05g
$455.0 2023-05-25
Enamine
EN300-14561463-10000mg
4-(2-amino-3-phenylpropanamido)butanoic acid
1291251-78-9
10000mg
$2393.0 2023-09-29

4-(2-amino-3-phenylpropanamido)butanoic acid 関連文献

4-(2-amino-3-phenylpropanamido)butanoic acidに関する追加情報

Introduction to 4-(2-amino-3-phenylpropanamido)butanoic Acid (CAS No. 1291251-78-9)

4-(2-amino-3-phenylpropanamido)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1291251-78-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a unique structural framework, exhibits potential applications in drug development, particularly in the synthesis of novel bioactive molecules. Its molecular structure comprises a butanoic acid backbone substituted with an amino group at the 2-position and an amide linkage to a 3-phenylpropanamido group, which contributes to its distinctive chemical and biological properties.

The structural motif of 4-(2-amino-3-phenylpropanamido)butanoic acid makes it a versatile intermediate in organic synthesis. The presence of both amino and carboxylic acid functional groups allows for further derivatization, enabling the creation of more complex molecules with tailored pharmacological activities. This characteristic is particularly valuable in medicinal chemistry, where such intermediates serve as building blocks for designing small-molecule drugs targeting various biological pathways.

Recent advancements in computational chemistry and molecular modeling have highlighted the significance of 4-(2-amino-3-phenylpropanamido)butanoic acid as a scaffold for drug discovery. Studies suggest that its structural features may facilitate interactions with specific biological targets, making it a promising candidate for developing therapeutic agents. For instance, the phenyl ring and the amide moiety can engage in hydrophobic and hydrogen bonding interactions, respectively, which are critical for drug-receptor binding affinity and specificity.

In the context of modern pharmaceutical research, 4-(2-amino-3-phenylpropanamido)butanoic acid has been explored in conjunction with innovative synthetic methodologies. Techniques such as solid-phase peptide synthesis (SPPS) and automated parallel synthesis have been employed to streamline the preparation of derivatives based on this compound. These approaches not only enhance efficiency but also enable high-throughput screening, accelerating the identification of lead compounds with desired pharmacological profiles.

The biological activity of 4-(2-amino-3-phenylpropanamido)butanoic acid has been investigated in several preclinical studies. Research indicates that this compound may exhibit modulatory effects on key cellular pathways involved in inflammation, neurodegeneration, and metabolic disorders. For example, its ability to interact with enzymes such as matrix metalloproteinases (MMPs) has been hypothesized to contribute to its potential anti-inflammatory properties. Additionally, preliminary studies suggest that derivatives of this scaffold could influence neurotransmitter release, making them relevant for exploring treatments in neurological conditions.

The synthesis of 4-(2-amino-3-phenylpropanamido)butanoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the amide bond between the butanoic acid derivative and the 3-phenylpropanamido group, followed by functional group transformations to introduce the necessary substituents. Advances in catalytic systems, such as transition metal-catalyzed cross-coupling reactions, have improved the efficiency and selectivity of these synthetic processes.

Quality control and analytical characterization are critical aspects when dealing with 4-(2-amino-3-phenylpropanamido)butanoic acid. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm structural integrity and assess purity. These analytical methods ensure that the compound meets stringent standards for pharmaceutical applications, where impurities can significantly impact efficacy and safety.

The future prospects of 4-(2-amino-3-phenylpropanamido)butanoic acid in drug development are promising. Ongoing research aims to optimize synthetic routes for large-scale production while exploring novel derivatives with enhanced bioactivity. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovation in this area, leveraging interdisciplinary approaches to translate basic chemical discoveries into tangible therapeutic solutions.

In conclusion, 4-(2-amino-3-phenylpropanamido)butanoic acid (CAS No. 1291251-78-9) represents a significant compound in contemporary medicinal chemistry. Its unique structural features offer opportunities for designing new drugs targeting diverse diseases. With continued advancements in synthetic methodologies and computational modeling, this compound is poised to play a pivotal role in next-generation pharmaceutical therapies.

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